
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide, also known as PZM21, is a synthetic opioid analgesic drug. It was discovered in 2016 by a team of researchers led by Dr. Brian Shoichet at the University of California, San Francisco. PZM21 has gained attention in the scientific community due to its unique properties and potential as a painkiller with fewer side effects than traditional opioids.
Scientific Research Applications
Biological Activity and Applications
Analgesic and Anti-inflammatory Properties : A study detailed the synthesis and biological evaluation of sulfamethoxazole derivatives, demonstrating significant analgesic and anti-inflammatory activities. These activities were evident at a dose of 50 mg/kg, showcasing the potential therapeutic applications of these compounds in pain and inflammation management (Sahoo et al., 2020).
Antimicrobial and Antioxidant Effects : The same research also highlighted notable antimicrobial and antioxidant effects of certain derivatives, indicating their usefulness in combating microbial infections and oxidative stress (Sahoo et al., 2020).
Antiplasmodial Activity : New acyl derivatives of 3-aminofurazanes, related to the compound , showed promising activity against strains of Plasmodium falciparum, suggesting potential applications in malaria treatment. The activity was particularly dependent on the nature of the acyl moiety, with benzamides displaying significant effectiveness (Hermann et al., 2021).
Chemical Properties and Reactions
Reactivity and Synthesis : Studies have explored the chemical reactivity of similar compounds, detailing their synthesis and potential in generating new chemical entities. For example, the reaction between heterocyclic NH-acids and dibenzoylacetylene in the presence of triphenylphosphine led to the production of furan derivatives, showcasing the versatility of these compounds in organic synthesis (Yavari et al., 2002).
Corrosion Inhibition : Amino acid compounds related to the target compound have been investigated for their potential as corrosion inhibitors for steel in acidic solutions, demonstrating the compound's utility in industrial applications beyond biomedicine (Yadav et al., 2015).
properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-12-10-16(19-25-12)18-17(21)13-5-7-15(8-6-13)26(22,23)20(2)11-14-4-3-9-24-14/h3-10H,11H2,1-2H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIQMCDEIMDLAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

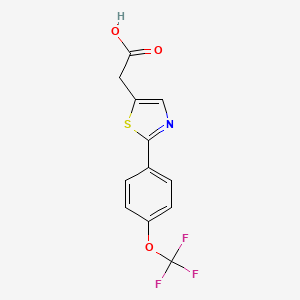
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

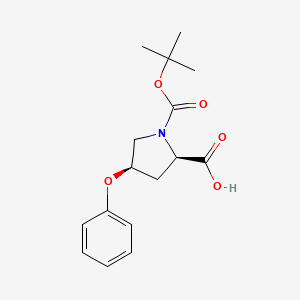
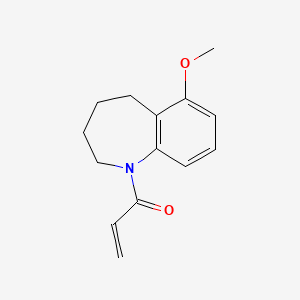
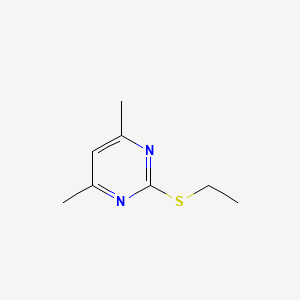
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
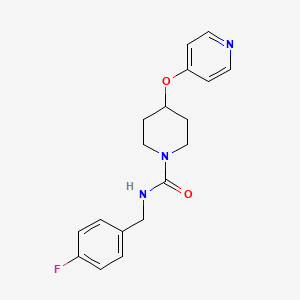
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)